molecular formula C10H12N2 B1601946 (1-Methyl-1H-indol-2-yl)methanamine CAS No. 55556-57-5

(1-Methyl-1H-indol-2-yl)methanamine

Cat. No.: B1601946
CAS No.: 55556-57-5
M. Wt: 160.22 g/mol
InChI Key: BJLPAXGOFMVSJE-UHFFFAOYSA-N
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Description

(1-Methyl-1H-indol-2-yl)methanamine: is an organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound features a methyl group attached to the nitrogen atom of the indole ring and a methanamine group at the second position of the indole ring. Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications .

Biochemical Analysis

Biochemical Properties

(1-Methyl-1H-indol-2-yl)methanamine plays a crucial role in several biochemical reactions. It interacts with enzymes such as monoamine oxidase and tryptophan hydroxylase, influencing the metabolism of neurotransmitters. The compound also binds to proteins like serotonin receptors, modulating their activity. These interactions are primarily driven by the indole ring, which facilitates binding through π-π stacking and hydrogen bonding .

Cellular Effects

The effects of this compound on cells are diverse. It has been shown to influence cell signaling pathways, particularly those involving serotonin and melatonin receptors. This compound can alter gene expression by modulating transcription factors and other regulatory proteins. Additionally, it affects cellular metabolism by interacting with enzymes involved in the synthesis and degradation of neurotransmitters .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to serotonin receptors, leading to changes in receptor conformation and activity. This binding can result in either activation or inhibition of downstream signaling pathways, depending on the receptor subtype. The compound also influences enzyme activity by acting as a substrate or inhibitor, thereby altering the rates of biochemical reactions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard storage conditions but can degrade when exposed to light or high temperatures. Long-term studies have shown that its effects on cellular function can vary, with some cells developing tolerance or resistance to its actions over time .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At low doses, it can enhance neurotransmitter activity and improve cognitive functions. At high doses, it may cause toxicity, leading to adverse effects such as neurodegeneration and behavioral changes. These threshold effects highlight the importance of careful dosage regulation in experimental studies .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized by enzymes such as monoamine oxidase and cytochrome P450, leading to the formation of various metabolites. These metabolic processes can affect the compound’s bioavailability and activity, influencing its overall effects on the body .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to target sites, where it can exert its biological effects. The compound’s distribution is also influenced by its lipophilicity, which affects its ability to cross cell membranes .

Subcellular Localization

The subcellular localization of this compound is critical for its activity. It is often found in the cytoplasm and nucleus, where it interacts with various biomolecules. Post-translational modifications and targeting signals can direct the compound to specific compartments or organelles, influencing its function and efficacy .

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production of (1-Methyl-1H-indol-2-yl)methanamine typically involves large-scale Fischer indole synthesis due to its efficiency and cost-effectiveness. The reaction is carried out in batch reactors with continuous monitoring of reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: (1-Methyl-1H-indol-2-yl)methanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and industrial applications .

Properties

IUPAC Name

(1-methylindol-2-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2/c1-12-9(7-11)6-8-4-2-3-5-10(8)12/h2-6H,7,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJLPAXGOFMVSJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C=C1CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10557232
Record name 1-(1-Methyl-1H-indol-2-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10557232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55556-57-5
Record name 1-(1-Methyl-1H-indol-2-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10557232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(1-methyl-1H-indol-2-yl)methanamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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